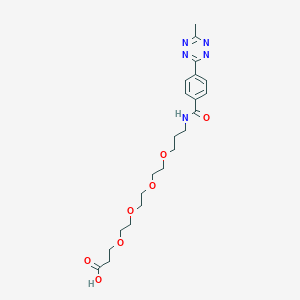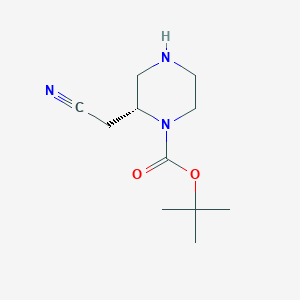
Me-Tz-PEG4-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Me-Tz-PEG4-COOH is a synthetic peptide-based molecule that has a wide range of applications in the scientific research field. It is a derivative of the amino acid L-tyrosine and is composed of four amino acid residues: three methionines and one tyrosine. The molecule has a unique structure that allows it to interact with other molecules in a variety of ways. This makes it a valuable tool for scientists to study the structure and function of proteins, as well as to investigate the biochemical and physiological effects of various compounds. Me-Tz-PEG4-COOH has been used in a number of laboratory experiments and has shown to be a valuable tool in the field of scientific research.
Mechanism of Action
The mechanism of action of Me-Tz-PEG4-COOH is not completely understood. However, it is believed that the molecule interacts with other molecules in a variety of ways. It is thought to interact with proteins through hydrogen bonding and electrostatic interactions, allowing it to bind to specific proteins and modify their structure and function. Additionally, Me-Tz-PEG4-COOH has been shown to interact with small molecules, such as drugs and other compounds, allowing it to bind to specific molecules and modify their structure and function.
Biochemical and Physiological Effects
Me-Tz-PEG4-COOH has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, leading to an increase in the production of specific proteins. Additionally, Me-Tz-PEG4-COOH has been shown to affect the transport of certain molecules, such as drugs and other compounds, across cell membranes. Furthermore, Me-Tz-PEG4-COOH has been shown to modulate the activity of certain receptors, leading to changes in cell signaling and the regulation of various cellular processes.
Advantages and Limitations for Lab Experiments
Me-Tz-PEG4-COOH has several advantages when used in laboratory experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is non-toxic and has a low potential for adverse effects. However, Me-Tz-PEG4-COOH is not completely stable and can be degraded by certain enzymes. Additionally, it can be difficult to obtain large quantities of the molecule, making it difficult to use in large-scale experiments.
Future Directions
Me-Tz-PEG4-COOH has a wide range of potential applications in the scientific research field. Future research could focus on the development of new therapeutic agents based on the molecule, as well as on the development of new ways to synthesize the molecule. Additionally, further research could focus on the effects of Me-Tz-PEG4-COOH on the structure and function of proteins and small molecules. Additionally, research could focus on the effects of the molecule on cell signaling and the regulation of various cellular processes. Finally, research could focus on the development of new ways to use Me-Tz-PEG4-COOH in laboratory experiments.
Synthesis Methods
Me-Tz-PEG4-COOH is synthesized using a combination of chemical and enzymatic processes. The chemical process involves the reaction of L-tyrosine with a carboxylic acid, such as acetic acid. This reaction forms a carboxylic acid derivative of tyrosine, which is then reacted with methionine to form the desired molecule. The enzymatic process involves the use of enzymes, such as trans-amidase, to catalyze the formation of the peptide bond between the carboxylic acid and the tyrosine residue. This process is then followed by the formation of the desired molecule.
Scientific Research Applications
Me-Tz-PEG4-COOH has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, to investigate the biochemical and physiological effects of various compounds, and to develop novel therapeutic agents. It has also been used to study the effects of various drugs and to develop new drugs for various diseases. Additionally, Me-Tz-PEG4-COOH has been used to study the structure and function of small molecules and to develop new drugs and treatments for various diseases.
properties
IUPAC Name |
3-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O7/c1-17-24-26-21(27-25-17)18-3-5-19(6-4-18)22(30)23-8-2-9-31-11-13-33-15-16-34-14-12-32-10-7-20(28)29/h3-6H,2,7-16H2,1H3,(H,23,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUUZHHWRQHFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)C(=O)NCCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Me-Tz-PEG4-COOH | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)







